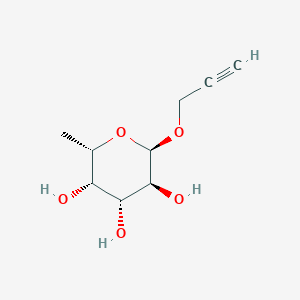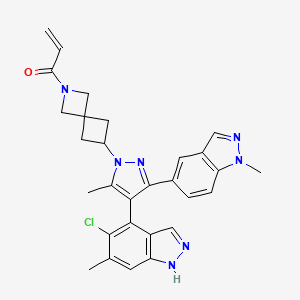
DP-1
Descripción general
Descripción
DP-1 is a useful research compound. Its molecular formula is C26H31N5O3 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality DP-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DP-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Prenatal Diagnostics and Embryogenesis
Prenatal diagnostics (PD) is a rapidly advancing field in medical genetics. DP-1 plays a significant role in the early stages of pregnancy, particularly in the first trimester. It is instrumental in analyzing human genome activity at initial development stages. This includes revising data on cytogenetics of human embryo evolution, chromosome functioning, and temporary embryonic organs. DP-1 also contributes to the analysis and application of umbilical and embryonic cells, paving the way for advancements in embryonic cell therapy and gene therapy. This makes PD not just a diagnostic toolset but also a foundation for research into human embryogenesis (Baranov, 2003).
Nanolithography
DP-1 finds applications in the field of nanolithography, particularly dip-pen nanolithography (DPN). DPN is a nanofabrication technique combining soft-matter compatibility with atomic force microscopy's resolution. It's used for depositing materials on surfaces, playing a crucial role in studies ranging from molecular electronics to biological recognition. DP-1, in this context, likely refers to a tool or process within the broader scope of DPN (Salaita et al., 2007).
Data Processing in Entomological Research
In entomological research, DP-1 is part of the Data Processing System (DPS) software, which executes numerical analyses in experimental design, statistics, and data mining. This software is tailored for biological research, providing functions not found in standard statistical software. DP-1 in this context could be a component or module within the DPS system, aiding in processing data for entomological studies (Tang & Zhang, 2013).
Dynamic Programming in Research
Dynamic Programming (DP), often abbreviated as DP-1 in various contexts, is a method used across different scientific fields. It involves a sequence of decisions or operations that optimize a particular outcome or solve complex problems. This method has applications in areas ranging from engineering to computational biology. DP-1 in this context likely refers to the first step or a specific application within the broader dynamic programming methodology (Bellman & Lee, 1984).
Spacecraft Monitoring
DP-1 is also utilized in space missions, specifically in the Plasma Wave Complex instrument of the OBSTANOVKA experiment on the International Space Station. It measures spacecraft potential and is part of a system that assesses wave parameters in the ISS environment. DP-1 in this context refers to a specific monitoring device or system component used for space research (Gramatikov et al., 2019).
Propiedades
IUPAC Name |
3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-[1-(2-piperidin-4-ylethyl)indol-5-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-16(2)20-14-21(24(33)15-23(20)32)25-28-29-26(34)31(25)19-3-4-22-18(13-19)8-12-30(22)11-7-17-5-9-27-10-6-17/h3-4,8,12-17,27,32-33H,5-7,9-11H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMBELNSUCVCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)CCC5CCNCC5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DP-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (5S)-10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8217879.png)


![Copper peptide;GHK-Cu; GHK copper; CG-copper peptide; [N2-(N-Glycyl-L-histidyl)-L-lysinato(2-)]copper](/img/structure/B8217913.png)
![4-Hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)

![[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8217929.png)



